molecular formula C9H6F7N B1277375 4-(Perfluoropropan-2-yl)aniline CAS No. 2396-17-0

4-(Perfluoropropan-2-yl)aniline

Cat. No. B1277375
CAS RN: 2396-17-0
M. Wt: 261.14 g/mol
InChI Key: PWDDQCRAKBGDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09237745B2

Procedure details

100 g (1.02 mol) of aniline, 230 g (1.12 mol) of 85% sodium hydrosulfite, and 35.1 g (0.100 mol) of tetrabutylammonium hydrogen sulfate were charged to a mixed solution of 1500 ml of t-butyl methyl ether and 1500 ml of water, and 94.7 g (1.12 mol) of sodium hydrogen carbonate was added thereto. 350 g (1.12 mol) of heptafluoroisopropyl iodide was added dropwise thereto at room temperature, followed by stirring at room temperature for 6 hours. After the liquid separation, the organic layer was washed with 1 M hydrochloric acid, water, and a saturated aqueous sodium hydrogen carbonate solution, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and 500 ml of ethyl acetate was charged thereto. 255 g (1.02 mol) of a 4 M hydrogen chloride/ethyl acetate solution was added dropwise thereto, followed by stirring at room temperature for 30 minutes and at 5° C. for 1 hour. The precipitated solid was separated by filtration, and the solid was charged to 1000 ml of ethyl acetate, adjusted to pH 8 to 9 by the addition of 1000 ml of a saturated aqueous sodium hydrogen carbonate solution at 20° C. or lower, and subjected to liquid separation. The organic layer was dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure to prepare 188 g (yield 71%) of a target compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
94.7 g
Type
reactant
Reaction Step One
Quantity
35.1 g
Type
catalyst
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+].C(=O)([O-])O.[Na+].[F:21][C:22]([F:31])([F:30])[C:23](I)([F:28])[C:24]([F:27])([F:26])[F:25]>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O.COC(C)(C)C>[F:21][C:22]([F:31])([F:30])[C:23]([F:28])([C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=1)[C:24]([F:27])([F:26])[F:25] |f:1.2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
230 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
94.7 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
35.1 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
1500 mL
Type
solvent
Smiles
O
Name
Quantity
1500 mL
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
Quantity
350 g
Type
reactant
Smiles
FC(C(C(F)(F)F)(F)I)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
After the liquid separation
WASH
Type
WASH
Details
the organic layer was washed with 1 M hydrochloric acid, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium hydrogen carbonate solution, and then dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, and 500 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
was charged
ADDITION
Type
ADDITION
Details
255 g (1.02 mol) of a 4 M hydrogen chloride/ethyl acetate solution was added dropwise
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 30 minutes and at 5° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitated solid was separated by filtration
ADDITION
Type
ADDITION
Details
the solid was charged to 1000 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
adjusted to pH 8 to 9 by the addition of 1000 ml of a saturated aqueous sodium hydrogen carbonate solution at 20° C.
CUSTOM
Type
CUSTOM
Details
lower, and subjected to liquid separation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC(C(C(F)(F)F)(C1=CC=C(N)C=C1)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 188 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.